molecular formula C18H16N2O2 B8201058 3-(Benzyloxy)-2-naphthohydrazide

3-(Benzyloxy)-2-naphthohydrazide

Cat. No.: B8201058
M. Wt: 292.3 g/mol
InChI Key: XSFAIAXTKDZQBT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-naphthohydrazide is a naphthalene-derived hydrazide compound characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position of the naphthalene ring and a hydrazide (-CONHNH₂) group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical research.

Properties

IUPAC Name

3-phenylmethoxynaphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-20-18(21)16-10-14-8-4-5-9-15(14)11-17(16)22-12-13-6-2-1-3-7-13/h1-11H,12,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFAIAXTKDZQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-naphthohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with benzyl chloride in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-naphthohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the hydrazide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Hydrazide Derivatives

Key structural analogs differ in substituents on the aromatic/hydrazide moieties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-(Benzyloxy)-2-naphthohydrazide Benzyloxy (3), hydrazide (2) C₁₈H₁₆N₂O₂ 292.33 High lipophilicity, steric bulk
3-Hydroxy-N′-(2-oxoindol-3-yl)-2-naphthohydrazide Hydroxy (3), indole-linked hydrazide (2) C₁₉H₁₃N₃O₂ 315.33 Hydrogen-bonding capacity, potential bioactivity
2-Methoxy-N′-(2-oxoindol-3-yl)benzohydrazide Methoxy (2), benzohydrazide C₁₆H₁₃N₃O₃ 295.29 Electron-donating methoxy group, planar structure
2-(Benzothiazol-2-ylthio)acetohydrazide Benzothiazole-thio, hydrazide C₁₀H₁₀N₄S₂ 266.34 Electron-withdrawing thiol group, catalytic applications

Key Observations :

  • Lipophilicity: The benzyloxy group in this compound increases logP compared to hydroxy or methoxy analogs, favoring nonpolar environments .
  • Reactivity : Electron-withdrawing groups (e.g., benzothiazole-thio in ) enhance electrophilicity, whereas methoxy groups (e.g., ) stabilize via electron donation.

Reactivity Differences :

  • Benzyloxy groups undergo debenzylation under acidic conditions, whereas methoxy groups resist hydrolysis .
  • Hydrazide-imine tautomerism in indole derivatives () influences coordination with metal ions, unlike benzyloxy analogs .

Physical and Spectroscopic Properties

Property This compound 3-Hydroxy-2-naphthohydrazide 2-Methoxybenzohydrazide
Melting Point 198–202°C (est.) 225–228°C 185–188°C
Solubility Low in water; soluble in DMSO Moderate in polar solvents High in methanol
UV-Vis λ_max 285 nm (π→π*) 290 nm 275 nm

Notes:

  • Benzyloxy derivatives show redshifted UV absorption due to extended conjugation .
  • Methoxy analogs exhibit higher solubility in alcohols due to hydrogen bonding .

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